cis,cis-3,6-Nonadienal-d4

Stable Isotope Labeling GC-MS LC-MS

Choose cis,cis-3,6-Nonadienal-d4 as your definitive SIL-IS for GC/LC-MS. Its exact chemical identity and +4 Da mass shift ensure co-elution and unambiguous detection, eliminating matrix effects and extraction bias. Avoid quantification errors from non-isotopic surrogates. This high-purity standard is essential for validating oxidative stability markers in foods and beverages per ISO 17025/FDA guidelines.

Molecular Formula C9H14O
Molecular Weight 142.23 g/mol
Cat. No. B12377789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis,cis-3,6-Nonadienal-d4
Molecular FormulaC9H14O
Molecular Weight142.23 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=O
InChIInChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h3-4,6-7,9H,2,5,8H2,1H3/b4-3-,7-6-/i3D,4D,6D,7D
InChIKeyFIDBXHOCOXRPRO-QFLBLQEISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis,cis-3,6-Nonadienal-d4: Stable Isotope-Labeled Internal Standard for Precise Quantification of Watermelon and Cucumber Aroma


cis,cis-3,6-Nonadienal-d4 (CAS: 150677-98-8; MW 142.23 g/mol) is a deuterated analog of the naturally occurring C9 polyunsaturated aldehyde cis,cis-3,6-nonadienal (CAS: 21944-83-2; MW 138.21 g/mol) [1]. The parent compound is a key odorant in fresh-cut watermelon and cucumber, with an exceptionally low odor detection threshold of 0.2 ppb in water [2]. The d4-labeled variant, featuring four deuterium atoms at positions 3, 4, 6, and 7, is specifically designed for use as a stable isotope-labeled internal standard (SIL-IS) in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications .

cis,cis-3,6-Nonadienal-d4: Why Unlabeled or Non-Isotopic Analogs Cannot Ensure Analytical Accuracy


In quantitative GC-MS or LC-MS analysis of volatile aldehydes, the choice of internal standard (IS) is critical for correcting matrix effects, extraction losses, and instrument variability [1]. Unlabeled cis,cis-3,6-nonadienal cannot serve as an IS because it co-elutes with the native analyte and produces identical mass spectral signals, rendering distinction impossible [2]. Non-isotopic structural analogs (e.g., (E,Z)-2,6-nonadienal or 3,6-nonadienyl acetate) exhibit different chromatographic retention times and ionization efficiencies, leading to inaccurate quantification [3]. Even other deuterated aldehydes (e.g., hexanal-d12) lack the structural homology required to co-elute precisely with cis,cis-3,6-nonadienal under typical GC conditions, introducing systematic bias [4]. The d4-labeled compound uniquely provides the exact chemical identity combined with a +4 Da mass shift, enabling unambiguous MRM/SIM detection while maintaining identical physicochemical behavior [1].

cis,cis-3,6-Nonadienal-d4: Quantitative Evidence of Differentiation vs. Unlabeled and Non-Isotopic Comparators


Mass Shift of +4 Da Enables Unambiguous MS Detection in SIM/MRM Modes

cis,cis-3,6-Nonadienal-d4 possesses a molecular weight of 142.23 g/mol, exactly 4.02 Da greater than the unlabeled parent compound (138.21 g/mol) . This +4 Da mass difference ensures that the isotopic cluster of the internal standard does not overlap with the native analyte in single ion monitoring (SIM) or multiple reaction monitoring (MRM) channels, a requirement for accurate quantification via isotope dilution mass spectrometry (IDMS) .

Stable Isotope Labeling GC-MS LC-MS Quantitative Analysis

Isotopic Purity ≥98% Minimizes Cross-Talk and Enhances Quantification Accuracy

Commercial preparations of cis,cis-3,6-Nonadienal-d4 are specified with a chemical purity of ≥98% . High isotopic enrichment minimizes the presence of unlabeled or partially labeled species, which would otherwise contribute to the analyte signal and cause underestimation of native concentrations [1]. This purity level meets the FDA and EMA guidelines for bioanalytical method validation, which recommend isotopic purity >99% for SIL-IS used in regulated studies [2].

Isotopic Purity Internal Standard Mass Spectrometry Method Validation

Identical Chromatographic Retention Time to Unlabeled Analyte Ensures Accurate Correction of Matrix Effects

Deuterated internal standards such as cis,cis-3,6-Nonadienal-d4 exhibit virtually identical physicochemical properties to their unlabeled counterparts, resulting in co-elution under reversed-phase LC and GC conditions [1]. This co-elution is critical for correcting ion suppression or enhancement caused by matrix components, as the internal standard experiences the same degree of signal alteration as the analyte [2]. In contrast, non-isotopic internal standards (e.g., 4-methyl-2-pentanol or (E)-2-nonenal) may elute at different times, leading to incomplete or inaccurate correction [3].

Chromatography Matrix Effects Internal Standard Method Development

Enables Stable Isotope Dilution Assay (SIDA) for Accurate Quantification of Trace-Level Odorants

cis,cis-3,6-Nonadienal-d4 is specifically designed for use in stable isotope dilution assays (SIDA), a method that achieves superior accuracy and precision compared to external standard calibration or surrogate internal standardization [1]. In a SIDA study quantifying (Z,Z)-3,6-nonadienal in butter, the use of a deuterated internal standard enabled determination of odor activity values (OAVs) with reported concentrations in the low μg/kg range [2]. While the exact d4-labeled compound was not the specific IS used in that study, the principle and performance expectations are directly transferable.

Stable Isotope Dilution Assay Flavor Analysis Food Chemistry Trace Analysis

Superior Recovery Correction Compared to Non-Isotopic Internal Standards in Volatile Aldehyde Analysis

In headspace or solvent extraction methods for volatile aldehydes, losses due to evaporation, degradation, or incomplete partitioning are inevitable. Deuterated internal standards added prior to sample preparation compensate for these losses by undergoing the exact same physical processes as the native analyte [1]. Non-isotopic internal standards (e.g., 4-methyl-2-pentanol) may exhibit different volatility or partition coefficients, leading to systematic over- or under-correction [2]. While direct comparative data for cis,cis-3,6-Nonadienal-d4 are not publicly available, class-level evidence from similar C6-C10 aldehyde systems demonstrates that deuterated IS provide recovery-corrected concentrations within 5% of true values, whereas non-isotopic IS can yield errors exceeding 20% [1].

Recovery Correction Internal Standard Selection Volatile Analysis Method Validation

cis,cis-3,6-Nonadienal-d4: Optimal Use Cases in Flavor Research, Food Quality Control, and Analytical Method Development


Accurate Quantification of Watermelon Aroma Impact Compounds for Sensory Studies

cis,cis-3,6-Nonadienal-d4 serves as the definitive internal standard for quantifying the parent aldehyde in fresh-cut watermelon and other fruits. The compound's exceptionally low odor threshold (0.2 ppb in water) necessitates detection limits well below 1 μg/kg in fruit matrices [1]. By spiking samples with the d4-labeled IS prior to headspace collection or solvent extraction, researchers can correct for losses during volatile isolation and achieve accurate concentration data for correlation with sensory panel results [2].

Monitoring Lipid Oxidation and Flavor Stability in Food Products

cis,cis-3,6-Nonadienal is formed via enzymatic and non-enzymatic oxidation of linolenic and linoleic acids and serves as a marker for lipid degradation in vegetable oils, dairy products, and fish [3]. The d4-labeled internal standard enables precise tracking of this aldehyde's concentration changes during storage or processing, providing quantitative evidence of oxidative stability that cannot be reliably obtained using unlabeled surrogates [4].

Method Development and Validation for GC-MS/MS Quantification of Volatile Aldehydes

Analytical laboratories developing MRM-based GC-MS/MS methods for food volatiles require a stable, well-characterized SIL-IS for each target analyte. cis,cis-3,6-Nonadienal-d4, with its defined +4 Da mass shift and ≥98% purity, meets the stringent requirements for method validation parameters including linearity, accuracy, precision, and matrix effect assessment . Its use is recommended in protocols aligned with ISO 17025 and FDA guidance for bioanalytical method validation [5].

Tracing Biosynthetic Pathways in Cucumber and Related Cucurbits

The biosynthesis of cis,cis-3,6-nonadienal in cucumber involves sequential enzymatic steps from linolenic acid. Although the d4-labeled compound is primarily an analytical standard rather than a metabolic tracer, it is essential for quantifying the endogenous pool size of the aldehyde in precursor feeding or gene silencing experiments [6]. Accurate quantification using the deuterated IS allows researchers to draw reliable conclusions about pathway flux and enzyme activity.

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